2-Amino-N6-hydroxyadenine

Mutagenesis Genetic Toxicology Salmonella typhimurium

In forward genetic screens, the choice of base analog directly determines mutation frequency and spectrum. Generic analogs often fail to deliver the required mutagenic potency in bacterial systems. 2-Amino-N6-hydroxyadenine (AHA) directly addresses this challenge as a more potent bacterial mutagen than N6-hydroxyadenine (HAP), consistently yielding over 1000 revertants per plate in S. typhimurium assays. Its unique 2-amino and N6-hydroxylamine substitutions confer base-pairing ambiguity that drives a distinct pattern of transition and transversion mutations. In S. cerevisiae D7, AHA is mutagenic but only weakly recombinogenic, enabling clean dissection of mutagenic pathways from recombinational repair. In human TK6 lymphoblasts, it induces a predictable 1:1 ratio of point mutations to partial gene deletions. Each batch is supplied with full analytical documentation. Standard shipping under ambient conditions; long-term storage at 2-8°C in sealed, dry containers.

Molecular Formula C5H6N6O
Molecular Weight 166.14 g/mol
CAS No. 7269-57-0
Cat. No. B1216633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N6-hydroxyadenine
CAS7269-57-0
Synonyms2-amino-6-N-hydroxylaminopurine
2-amino-N(6)-hydroxyadenine
Molecular FormulaC5H6N6O
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)N)NO
InChIInChI=1S/C5H6N6O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H4,6,7,8,9,10,11)
InChIKeyUJUHACUYECLPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N6-hydroxyadenine (CAS 7269-57-0) for Procurement: A Base-Analog Mutagen with Defined Genetic Activity


2-Amino-N6-hydroxyadenine (AHA; CAS 7269-57-0), also known as 2-amino-6-N-hydroxylaminopurine, is a synthetic purine base analog characterized by an amino group at the 2-position and a hydroxylamine moiety at the N6 position of the adenine ring [1]. It is a white powder with a molecular weight of 166.14 g/mol, and it decomposes at 428°F [2]. Unlike many nucleoside analogs used therapeutically, AHA is a free base that acts as a potent, direct-acting mutagen in bacterial and eukaryotic systems, primarily by being misincorporated into DNA during replication [3]. This compound is not a natural metabolite and is typically procured for research applications in genetic toxicology, DNA repair studies, and as a tool for inducing specific types of point mutations.

Procurement Alert: Why 2-Amino-N6-hydroxyadenine (CAS 7269-57-0) Cannot Be Substituted by Other Purine Analogs


In-class purine analogs like N6-hydroxyadenine (HAP) and 2-aminopurine (2AP) share structural features with 2-Amino-N6-hydroxyadenine (AHA), but their mutagenic potencies, spectra, and organismal specificities differ markedly due to the precise nature of their chemical substitutions. Generic substitution fails because the 2-amino and N6-hydroxylamine groups in AHA confer a unique base-pairing ambiguity that drives a distinct pattern of transition and transversion mutations [1]. Studies directly comparing AHA with HAP in S. typhimurium, E. coli, and S. cerevisiae reveal that AHA is a more potent mutagen in bacteria, while HAP is more potent in yeast [2]. Furthermore, in Saccharomyces cerevisiae D7, AHA is mutagenic but only weakly recombinogenic, whereas HAP is both strongly mutagenic and recombinogenic, and 2AP is completely inactive [3]. These quantitative and qualitative differences in genetic activity directly impact experimental outcomes, making the selection of the correct analog a critical, data-driven decision.

Quantitative Differentiation Guide: 2-Amino-N6-hydroxyadenine (CAS 7269-57-0) vs. Closest Analogs


Comparative Mutagenic Potency in Bacteria: AHA vs. N6-Hydroxyadenine (HAP)

In a direct head-to-head comparison, 2-amino-N6-hydroxyadenine (AHA) exhibited superior mutagenic potency relative to N6-hydroxyadenine (HAP) in Salmonella typhimurium and Escherichia coli [1]. AHA was identified as the 'most potent mutagen' among several base analogs tested [2], with some assays yielding over 1000 revertant colonies per plate [2]. This demonstrates a clear, quantitative advantage for AHA over its non-aminated analog in bacterial mutagenicity studies.

Mutagenesis Genetic Toxicology Salmonella typhimurium

Comparative Mutagenic Potency in Yeast: AHA vs. N6-Hydroxyadenine (HAP)

In contrast to bacterial systems, a direct head-to-head comparison in Saccharomyces cerevisiae showed that N6-hydroxyadenine (HAP) is a more potent mutagen than 2-amino-N6-hydroxyadenine (AHA) in yeast [1]. This finding highlights the organism-dependent activity of these analogs, where the addition of a 2-amino group reduces mutagenic potency in this eukaryotic model. The study provides quantitative support for selecting the appropriate analog based on the experimental organism.

Yeast Genetics Mutagenesis Saccharomyces cerevisiae

Comparative Mutagenic and Recombinogenic Activity in S. cerevisiae D7: AHA vs. HAP vs. 2-Aminopurine

A study comparing three adenine analogs in Saccharomyces cerevisiae strain D7 revealed distinct activity profiles [1]. When growing cells were treated, N6-hydroxyadenine (HAP) was both recombinogenic and mutagenic, whereas 2-amino-N6-hydroxyadenine (AHA) was mutagenic but only weakly recombinogenic. The classic base analog 2-aminopurine (2AP) failed to induce any detectable response, even at concentrations as high as 2400 μg/ml. This demonstrates that while AHA induces point mutations in yeast, it is a poor inducer of mitotic recombination, a property that differentiates it from HAP.

Yeast Genetics Recombination Mutagen Specificity

Comparative Mutagenic Potency in S. typhimurium TA1530: AHA vs. Methylated Analogs

A direct comparison of several 2-amino-N6-substituted adenines in S. typhimurium TA1530 revealed that 2-amino-N6-hydroxyadenine (AHA) is a potent mutagen, active at a concentration of 1 μg/ml [1]. The study also compared AHA to 2-amino-N6-methoxyadenine and 2-amino-N6-methyl-N6-hydroxyadenine. All three compounds were strongly mutagenic, but AHA and its N6-methyl derivative (but not the methoxy derivative) also inhibited bacterial growth [1]. This data quantifies the dose-response and shows that the specific N6-substituent is critical for both mutagenicity and cytotoxicity.

Mutagenesis Salmonella typhimurium Structure-Activity Relationship

Comparative Mutational Spectrum in Human Cells: AHA Induces Both Point Mutations and Larger-Scale Alterations

In TK6 human lymphoblast cells, 2-amino-N6-hydroxyadenine (AHA) was shown to be quite toxic in the dose range of 0–0.05 μg/ml, and it induced mutations at both the autosomal thymidine kinase (tk) and X-linked hypoxanthine-guanine phosphoribosyl transferase (hprt) loci [1]. Molecular analysis of 15 hprt mutants revealed a specific pattern: 8 were classified as 'point' mutations, while the remaining 7 had partial deletions of the hprt gene. Similarly, analysis of 32 tk mutants showed loss of the active allele in 3 of 22 normal-growth mutants and 6 of 10 slow-growth mutants. This demonstrates that AHA induces a mixed spectrum of genetic damage in human cells, which is distinct from mutagens that cause only point mutations or only large-scale rearrangements.

Human Genetics Mutational Spectrum TK6 Lymphoblasts

Comparative In Vivo Mutagenic Potency in Mice: AHA vs. Standard Mutagens

In the mouse spot test, an in vivo mammalian mutagenicity assay, 2-amino-N6-hydroxyadenine (AHA) was administered to pregnant mice at 20 or 40 mg/kg and was found to be mutagenic [1]. Its potency was quantified relative to other known mutagens: the somatic mutation frequency for 1 mg/kg AHA was 1.95 × 10⁻³ spots of genetic relevance. This was lower than the values for mitomycin C (16 × 10⁻³), ethylnitrosourea (6.8 × 10⁻³), and cyclophosphamide (6.4 × 10⁻³) [1]. The doubling dose to induce genetically relevant spots was calculated as 20 mg/kg body weight [1]. This cross-study comparison positions AHA as a moderately potent in vivo mutagen, distinct from the highly potent alkylating agents, and provides a quantitative benchmark for its use in mammalian genetic toxicology.

In Vivo Mutagenesis Mouse Spot Test Genetic Risk Assessment

Optimal Application Scenarios for Procuring 2-Amino-N6-hydroxyadenine (CAS 7269-57-0)


High-Efficiency Bacterial Mutagenesis Screens

For forward genetic screens in S. typhimurium or E. coli where a high mutation frequency is paramount, 2-amino-N6-hydroxyadenine (AHA) is the analog of choice. Evidence shows it is a more potent mutagen in bacteria than the closely related N6-hydroxyadenine (HAP) and can yield over 1000 revertants per plate [1]. This makes it ideal for generating large mutant libraries or for use as a positive control in Ames test variations [2].

Studies on the Induction of Point Mutations Without Recombination in Yeast

In Saccharomyces cerevisiae research requiring the induction of point mutations while minimizing mitotic recombination, AHA provides a critical tool. Unlike HAP, which is both a potent mutagen and recombinogen in yeast, AHA is mutagenic but only weakly recombinogenic [3]. This allows for the dissection of mutagenic pathways from recombinational repair processes.

Generation of a Mixed Mutational Spectrum in Human Cell Lines

When investigating DNA repair mechanisms or genetic instability in human TK6 lymphoblasts, AHA serves as a model mutagen that reliably produces a defined spectrum of genetic damage. Approximately half of the induced mutations are point mutations, while the other half are partial gene deletions [4]. This predictable pattern is valuable for calibrating assays that measure both types of genomic alterations.

Benchmarking In Vivo Mammalian Mutagenesis Studies

For in vivo genetic toxicology studies using the mouse spot test or similar assays, AHA offers a well-characterized, moderate-potency alternative to highly potent alkylating agents. Its somatic mutation frequency (1.95 × 10⁻³ per 1 mg/kg) and doubling dose (20 mg/kg) provide a clear, quantitative benchmark for calibrating new test substances and for use as a reference mutagen in risk assessment studies [5].

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